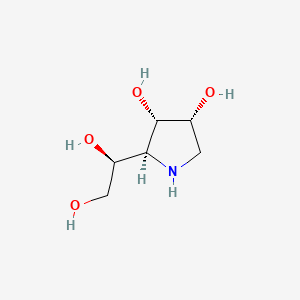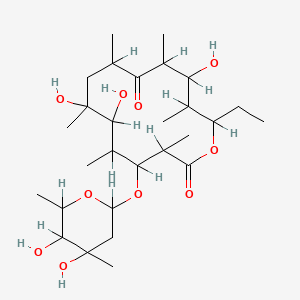
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione is a complex organic compound with a molecular formula of C28H50O10 It is known for its intricate structure, which includes multiple hydroxyl groups and a large oxacyclotetradecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would need to be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions typically require specific conditions, such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biochemical pathways. The compound’s hydroxyl groups and large ring structure allow it to form multiple hydrogen bonds and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clarithromycin: A macrolide antibiotic with a similar large ring structure and multiple hydroxyl groups.
Roxithromycin: Another macrolide antibiotic with structural similarities.
Erythromycin: A well-known macrolide antibiotic with a comparable mechanism of action.
Uniqueness
What sets 4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione apart from these similar compounds is its specific arrangement of hydroxyl groups and the presence of the oxacyclotetradecane ring.
Properties
CAS No. |
34698-88-9 |
|---|---|
Molecular Formula |
C28H50O10 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C28H50O10/c1-10-19-14(3)22(30)15(4)21(29)13(2)11-27(8,34)24(31)16(5)23(17(6)26(33)37-19)38-20-12-28(9,35)25(32)18(7)36-20/h13-20,22-25,30-32,34-35H,10-12H2,1-9H3 |
InChI Key |
WWWXDCNRNMZGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)O)(C)O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



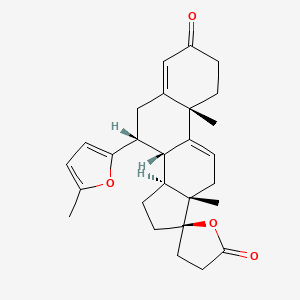
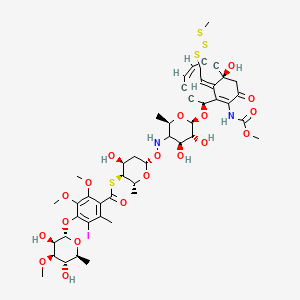

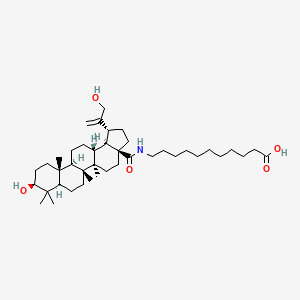



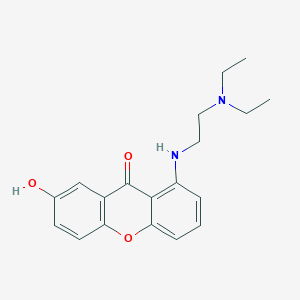
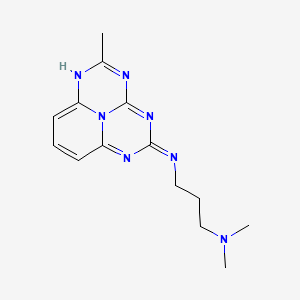

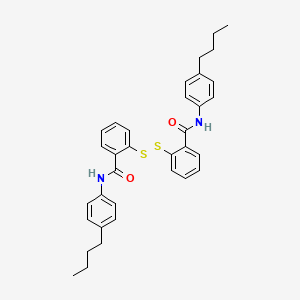
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
